molecular formula C30H32N6O3S2 B2546748 N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477299-71-1

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No.: B2546748
CAS No.: 477299-71-1
M. Wt: 588.75
InChI Key: UXORATZWBSRTKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzothiazole and triazole rings could be formed using techniques like cyclization or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and the adamantane group. These groups would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzothiazole and triazole rings might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantane group could impact its solubility and stability .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Adamantane derivatives are known for their unique cage-like structure, offering significant chemical stability and potential for diverse chemical modifications. Research demonstrates techniques for synthesizing N-aryladamantane-1-carboxamides, highlighting the versatility of adamantane as a scaffold for developing compounds with tailored properties for various applications (Shishkin et al., 2020)[https://consensus.app/papers/synthesis-naryladamantane1carboxamides-using-shishkin/f26cc82abd0550c09bc7a8ab6cf08163/?utm_source=chatgpt].

Potential Applications in Material Science

Adamantane-containing compounds have been explored for applications in material science, such as in the synthesis of new polyamide-imides containing pendent adamantyl groups. These materials exhibit high thermal stability and mechanical strength, suggesting their utility in advanced engineering applications (Liaw & Liaw, 2001)[https://consensus.app/papers/synthesis-characterization-polyamideimides-containing-liaw/ce377d0e4099587dbf97197ab2ba966f/?utm_source=chatgpt].

Applications in Medicinal Chemistry and Drug Design

The structural components like benzothiazole and triazole have been extensively explored for their biological activities. For instance, benzothiazole derivatives are studied for their antimicrobial properties, indicating the potential of such structures in designing new antimicrobial agents (El-Emam et al., 2012)[https://consensus.app/papers/synthesis-antimicrobial-activity-elemam/34112f6d743b5ea181ad0497b0705227/?utm_source=chatgpt]. Similarly, triazole derivatives are noted for their diverse pharmacological activities, which can be leveraged in drug discovery and development (Soselia et al., 2020)[https://consensus.app/papers/synthesis-novel-nr21adamantyl1hbenzimidazole56-soselia/282bfc4a4181590785277bc656022e7b/?utm_source=chatgpt].

Heterocyclic Chemistry and Novel Compound Synthesis

The integration of benzothiazole and triazole moieties with adamantane could lead to novel heterocyclic compounds with potential applications across various fields, including pharmaceuticals and materials science. Research on heterocyclizations involving benzothiazole highlights the synthetic versatility of these compounds (Savitskii et al., 2008)[https://consensus.app/papers/heterocyclizations-savitskii/7249d44e48c5532cbcbc70ee3918bd49/?utm_source=chatgpt].

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzothiazole derivatives have been studied for their antimicrobial properties .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O3S2/c1-39-22-8-6-21(7-9-22)36-25(16-31-27(38)30-13-18-10-19(14-30)12-20(11-18)15-30)34-35-29(36)40-17-26(37)33-28-32-23-4-2-3-5-24(23)41-28/h2-9,18-20H,10-17H2,1H3,(H,31,38)(H,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXORATZWBSRTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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